Cas no 864528-17-6 (1-(2-azidoethyl)-4-(trifluoromethyl)benzene)

1-(2-Azidoethyl)-4-(trifluoromethyl)benzene is a specialized organic compound featuring both an azidoethyl functional group and a trifluoromethyl substituent on a benzene ring. This structure makes it a valuable intermediate in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is advantageous in medicinal chemistry and material science. The azide moiety allows for efficient conjugation with alkynes, enabling the synthesis of complex architectures. Its well-defined reactivity and stability under standard conditions make it suitable for use in pharmaceuticals, agrochemicals, and advanced polymer research. Proper handling is required due to the potential explosivity of azide groups.
1-(2-azidoethyl)-4-(trifluoromethyl)benzene structure
864528-17-6 structure
Product name:1-(2-azidoethyl)-4-(trifluoromethyl)benzene
CAS No:864528-17-6
MF:C9H8F3N3
Molecular Weight:215.175131797791
MDL:MFCD24457154
CID:1862186
PubChem ID:59667498

1-(2-azidoethyl)-4-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-(2-azidoethyl)-4-(trifluoromethyl)-
    • 1-(2-azidoethyl)-4-(trifluoromethyl)benzene
    • MDL: MFCD24457154
    • インチ: 1S/C9H8F3N3/c10-9(11,12)8-3-1-7(2-4-8)5-6-14-15-13/h1-4H,5-6H2
    • InChIKey: YCLFUNCKATTWBI-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(CCN=[N+]=[N-])=CC=1)(F)(F)F

1-(2-azidoethyl)-4-(trifluoromethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1938227-0.1g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
0.1g
$402.0 2023-09-17
Enamine
EN300-1938227-1.0g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
1g
$728.0 2023-05-31
Enamine
EN300-1938227-0.05g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
0.05g
$383.0 2023-09-17
Enamine
EN300-1938227-2.5g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
2.5g
$894.0 2023-09-17
Enamine
EN300-1938227-0.25g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
0.25g
$420.0 2023-09-17
Enamine
EN300-1938227-0.5g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
0.5g
$438.0 2023-09-17
Enamine
EN300-1938227-5g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
5g
$1322.0 2023-09-17
Enamine
EN300-1938227-5.0g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
5g
$2110.0 2023-05-31
Enamine
EN300-1938227-10.0g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
10g
$3131.0 2023-05-31
Enamine
EN300-1938227-1g
1-(2-azidoethyl)-4-(trifluoromethyl)benzene
864528-17-6
1g
$457.0 2023-09-17

1-(2-azidoethyl)-4-(trifluoromethyl)benzene 関連文献

1-(2-azidoethyl)-4-(trifluoromethyl)benzeneに関する追加情報

Introduction to 1-(2-azidoethyl)-4-(trifluoromethyl)benzene (CAS No. 864528-17-6) and Its Emerging Applications in Chemical Biology

The compound 1-(2-azidoethyl)-4-(trifluoromethyl)benzene, identified by the CAS number 864528-17-6, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features, combining a benzene ring substituted with a trifluoromethyl group and an azidoethyl side chain, make it a versatile scaffold for designing novel bioactive molecules. This introduction explores the compound's chemical properties, synthetic strategies, and its relevance to contemporary research, emphasizing its role in drug discovery and molecular probes.

From a structural perspective, the presence of a trifluoromethyl group at the para position of the benzene ring imparts enhanced lipophilicity and metabolic stability, which are critical attributes for pharmaceutical candidates. The azidoethyl moiety, on the other hand, serves as a versatile handle for further functionalization through azide-mediated reactions such as click chemistry. These features have positioned 1-(2-azidoethyl)-4-(trifluoromethyl)benzene as a valuable building block in the development of targeted therapeutics and imaging agents.

In recent years, the compound has garnered attention due to its utility in synthesizing small-molecule probes for studying protein-protein interactions. The trifluoromethyl group enhances binding affinity, while the azidoethyl arm allows for post-synthetic modifications via strain-catalyzed cycloadditions with alkynes. Such reactions have been leveraged to develop fluorescent probes that enable high-resolution imaging of cellular processes. For instance, researchers have utilized derivatives of this compound to visualize lipid rafts and investigate their role in signal transduction pathways.

Moreover, the pharmaceutical industry has explored derivatives of 1-(2-azidoethyl)-4-(trifluoromethyl)benzene in the quest for novel antiviral and anticancer agents. The trifluoromethyl substitution is known to improve pharmacokinetic profiles by increasing binding affinity to biological targets. Concurrently, the azidoethyl group facilitates diversification of the molecular library through combinatorial chemistry approaches. A notable example involves its use in generating libraries of kinase inhibitors, where azide-click chemistry was employed to introduce diverse aryl groups into the scaffold.

The synthetic accessibility of 1-(2-azidoethyl)-4-(trifluoromethyl)benzene is another factor contributing to its popularity in research settings. The synthesis typically involves halogenation of a precursor benzene derivative followed by nucleophilic substitution with azidoethanol. Advances in catalytic methods have further streamlined this process, enabling scalable production for both academic and industrial applications. This accessibility has spurred innovation in medicinal chemistry, with researchers employing this compound as a starting point for structure-activity relationship studies.

Recent studies have also highlighted the compound's role in developing next-generation materials for drug delivery systems. The combination of lipophilicity conferred by the trifluoromethyl group and functionalizability via the azidoethyl arm makes it an ideal candidate for designing prodrugs or targeting ligands. For example, researchers have incorporated this moiety into polymeric nanoparticles to enhance cellular uptake and reduce off-target effects. Such innovations underscore the compound's versatility beyond traditional small-molecule applications.

Looking ahead, the future prospects of 1-(2-azidoethyl)-4-(trifluoromethyl)benzene are promising, with ongoing research exploring its potential in therapeutic areas such as neurodegenerative diseases and immunology. The ability to fine-tune its properties through structural modifications offers a pathway to address unmet medical needs. As computational methods advance, virtual screening strategies are being employed to identify novel derivatives with enhanced biological activity. This synergy between experimental chemistry and computational biology promises to accelerate the discovery pipeline.

In conclusion, 1-(2-azidoethyl)-4-(trifluoromethyl)benzene (CAS No. 864528-17-6) stands out as a pivotal compound in modern chemical biology due to its structural versatility and functional utility. Its integration into drug discovery efforts has yielded significant insights into disease mechanisms and therapeutic intervention strategies. As research continues to evolve, this molecule is poised to remain at the forefront of innovation, driving advancements across multiple scientific disciplines.

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